molecular formula C12H16ClNO2 B7951752 Ethyl 1-amino-2-phenylcyclopropane-1-carboxylate hydrochloride CAS No. 1707367-91-6

Ethyl 1-amino-2-phenylcyclopropane-1-carboxylate hydrochloride

Cat. No.: B7951752
CAS No.: 1707367-91-6
M. Wt: 241.71 g/mol
InChI Key: UFVSANRYLAYUCB-UHFFFAOYSA-N
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Description

Ethyl 1-amino-2-phenylcyclopropane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C6H12ClNO2. It is a derivative of cyclopropane, featuring an amino group and a phenyl ring attached to the cyclopropane ring, and an ethyl ester group attached to the carboxylate group. This compound is often used in organic synthesis and various scientific research applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with phenylacetic acid or its derivatives.

  • Reaction Steps: The phenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). The acid chloride is then reacted with ethyl cyanoacetate in the presence of a base such as triethylamine to form the cyclopropane ring.

  • Hydrolysis and Formation of Hydrochloride: The resulting ester is hydrolyzed to form the carboxylic acid, which is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the carboxylate group to an alcohol.

  • Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation products include carboxylic acids and ketones.

  • Reduction products include alcohols.

  • Substitution products include various amides and esters.

Scientific Research Applications

Ethyl 1-amino-2-phenylcyclopropane-1-carboxylate hydrochloride is used in various scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 1-amino-2-phenylcyclopropane-1-carboxylate hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 1-aminocyclopropanecarboxylate hydrochloride: Similar structure but lacks the phenyl group.

  • 1-Aminocyclopropanecarboxylic acid: A related compound without the ethyl ester group.

  • 2-Phenylcyclopropanecarboxylic acid: Similar structure but without the amino group.

Properties

IUPAC Name

ethyl 1-amino-2-phenylcyclopropane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-2-15-11(14)12(13)8-10(12)9-6-4-3-5-7-9;/h3-7,10H,2,8,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVSANRYLAYUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707367-91-6
Record name Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707367-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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